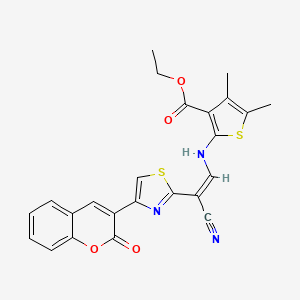

(Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate

CAS No.: 577961-06-9

Cat. No.: VC4195259

Molecular Formula: C24H19N3O4S2

Molecular Weight: 477.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 577961-06-9 |

|---|---|

| Molecular Formula | C24H19N3O4S2 |

| Molecular Weight | 477.55 |

| IUPAC Name | ethyl 2-[[(Z)-2-cyano-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]ethenyl]amino]-4,5-dimethylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C24H19N3O4S2/c1-4-30-24(29)20-13(2)14(3)33-22(20)26-11-16(10-25)21-27-18(12-32-21)17-9-15-7-5-6-8-19(15)31-23(17)28/h5-9,11-12,26H,4H2,1-3H3/b16-11- |

| Standard InChI Key | KKCOWZYMBZQEHV-WJDWOHSUSA-N |

| SMILES | CCOC(=O)C1=C(SC(=C1C)C)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |

Introduction

(Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that incorporates multiple functional groups, including thiazole, thiophene, and chromenone moieties. This compound is of interest in synthetic organic chemistry due to its potential applications in pharmaceuticals and materials science, stemming from its diverse chemical reactivity and structural properties.

Synthesis

The synthesis of (Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate involves several key steps, including the formation of the thiazole and chromenone moieties, followed by their coupling to the thiophene ring. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Potential Applications

Given its complex structure, this compound may serve as a lead in drug discovery or as an intermediate in organic synthesis. The presence of thiazole and chromenone moieties, which are known for their biological activity, suggests potential applications in pharmaceuticals, particularly in areas such as anticonvulsant, anticancer, and antimicrobial therapies .

Spectroscopic Analysis

The molecular structure of (Z)-ethyl 2-((2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)amino)-4,5-dimethylthiophene-3-carboxylate can be analyzed using various spectroscopic methods, including NMR (nuclear magnetic resonance) and IR (infrared spectroscopy), to confirm its structure and identify functional groups.

Chemical Reactivity

The compound's multiple reactive sites, including the thiazole, thiophene, and chromenone rings, allow it to participate in a variety of chemical reactions. These reactions can be exploited to modify the compound further or to synthesize new derivatives with potential biological or material properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume